m-Tolylmagnesium chloride (C7H7ClMg), also known as 3-methylphenylmagnesium chloride, is an organometallic compound belonging to the class of Grignard reagents. Grignard reagents are a cornerstone of organic synthesis, acting as nucleophilic carbon sources for the formation of carbon-carbon bonds. m-Tolylmagnesium chloride is typically encountered as a solution in an inert solvent, most commonly tetrahydrofuran (THF) [, ].
The significance of m-Tolylmagnesium chloride lies in its ability to introduce a meta-substituted tolyl group (CH3C6H4-) into organic molecules. This opens doors for the synthesis of various aromatic compounds with specific functionalities at the meta position [].
m-Tolylmagnesium chloride features a central magnesium (Mg) atom bonded to a chlorine (Cl) atom and a methylphenyl group (CH3C6H4-). The carbon atom attached to the methyl group (meta position) is linked to the magnesium through a covalent bond with partial ionic character. This magnesium-carbon bond is the key functional group, as it possesses nucleophilic character due to the negative charge density on the carbon.
The primary application of m-Tolylmagnesium chloride lies in its participation in nucleophilic addition reactions. Here are some key reactions:
RCHO + m-TolylMgCl -> RCH(OH)(C6H4CH3-3) + MgCl2 (R = H, alkyl, aryl)
The Grignard reagent can ring-open epoxides to form β-hydroxy ethers with a meta-tolyl group. The reaction involves nucleophilic attack by the carbanion on the less hindered carbon of the epoxide ring.
m-Tolylmagnesium chloride reacts violently with water to form m-toluenediol (3-methylbenzene-1,2-diol) and magnesium hydroxide. This reaction highlights the air and moisture sensitivity of Grignard reagents [].
m-TolylMgCl + H2O -> m-C6H4(CH3)(OH)2 + Mg(OH)Cl
m-Tolylmagnesium chloride is a hazardous compound and requires proper handling procedures:
Corrosive